2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-cyclohexyl-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-10-9-22-16-17-11(2)14(15(21)19(10)16)18-13(20)8-12-6-4-3-5-7-12/h9,12H,3-8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNICWGXRUMBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with 3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Cyclohexyl derivatives: Compounds with a cyclohexyl group attached to different functional groups, exhibiting diverse chemical properties.
Uniqueness
2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
The compound has the following chemical characteristics:
- Molecular Formula : C15H19N3O2S
- Molecular Weight : 305.4 g/mol
- CAS Number : 955260-39-6
Research indicates that this compound acts primarily as an inhibitor of certain enzymes involved in cancer cell proliferation. Specifically, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a significant role in tumor immune evasion. By blocking IDO activity, the compound may enhance anti-tumor immunity and potentially improve the efficacy of other cancer therapies .
Antitumor Effects
Several studies have highlighted the antitumor properties of this compound:
- Inhibition of Cancer Cell Lines : The compound demonstrated significant antiproliferative effects against various human cancer cell lines. For instance, it was effective in reducing cell viability in prostate cancer cells (PCa) and other malignancies by inducing apoptosis and cell cycle arrest .
- Synergistic Effects : In combination with other chemotherapeutic agents, this compound showed enhanced efficacy, suggesting a potential for use in combination therapies .
Enzyme Inhibition
The compound exhibits notable inhibitory activity against key enzymes:
- Indoleamine 2,3-Dioxygenase (IDO) : By inhibiting IDO, the compound can potentially reverse immune suppression in the tumor microenvironment .
- Topoisomerase II : It has also been reported to inhibit topoisomerase II activity, which is crucial for DNA replication and repair processes in cancer cells .
Case Studies
A study conducted by Matias-Barrios et al. evaluated the effects of various derivatives of thiazolo-pyrimidine compounds on cancer cell lines. The results indicated that modifications to the thiazolo-pyrimidine structure could enhance biological activity and selectivity against cancer cells while minimizing toxicity to normal cells .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for 2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide?
The compound is synthesized via a multi-step condensation reaction. A common approach involves:
Reacting a thiazolo[3,2-a]pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine) with chloroacetic acid and a substituted benzaldehyde under reflux in acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst .
Cyclohexyl acetamide incorporation via nucleophilic substitution or amidation, typically using ethyl acetate or ethanol for recrystallization (yield ~78%) .
Key Considerations : Monitor reaction time (8–10 hr) and temperature (reflux) to avoid side products. Purity is confirmed via HPLC (>98%) and melting point analysis .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Parameters : Space group (e.g., P21/c), unit cell dimensions (e.g., a=12.3 Å, b=15.8 Å, c=10.2 Å), and R-factor (<0.05) ensure accuracy .
- Structural Insights : The thiazolo-pyrimidine core exhibits a flattened boat conformation (deviation ~0.224 Å from planarity) with dihedral angles between fused rings (e.g., 80.94° between pyrimidine and benzene rings) .
Q. What strategies are used to functionalize the thiazolo[3,2-a]pyrimidine core?
Functionalization focuses on:
- Amidation : Reacting ethyl carboxylate intermediates with amines (e.g., cyclohexylamine) in ethanol under reflux .
- Substitution : Introducing halogen or methoxy groups at the C2/C5 positions via electrophilic aromatic substitution .
Note : Steric hindrance from the cyclohexyl group may require optimized reaction conditions (e.g., higher temperatures or catalysts) .
Advanced Research Questions
Q. How does the cyclohexyl substituent influence conformational dynamics and bioactivity?
- Steric Effects : The bulky cyclohexyl group increases non-planarity of the acetamide moiety, reducing π-π stacking interactions but enhancing hydrophobic binding in biological targets .
- Experimental Validation : Molecular docking studies paired with SC-XRD data (e.g., C–H···O hydrogen bond analysis) reveal how substituent orientation affects ligand-receptor interactions .
Q. How to resolve contradictions in reported bioactivity data across studies?
Discrepancies often arise from:
- Synthetic Variability : Impurities in intermediates (e.g., incomplete cyclization) .
- Assay Conditions : Differences in solvent polarity or pH affecting solubility.
Methodology :
Reproduce synthesis with strict quality control (HPLC, NMR).
Use computational models (e.g., ICReDD’s reaction path search) to predict bioactive conformers and validate via isothermal titration calorimetry (ITC) .
Q. What computational tools predict reactivity and regioselectivity for further derivatization?
Q. How to control stereochemical outcomes during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
